RARγ Selectivity Over RARβ and RARα
BMS961 exhibits high selectivity for RARγ over the other RAR isotypes. In functional agonist assays, the EC50 for RARγ activation is 30 nM, while for RARβ it is 1000 nM, representing a 33-fold selectivity window. No activity is observed at RARα receptors . This contrasts with the pan-agonist ATRA, which activates all three RAR isotypes without isotype discrimination [1]. The selectivity of BMS961 is underpinned by a unique hydrogen bond to the RARγ ligand-binding domain, as revealed by crystallography [2].
RARβ: 1000 nM
RARα: no activity
33-fold selectivity
| Evidence Dimension | Functional Agonist Potency (EC50) |
|---|---|
| Target Compound Data | RARγ: 30 nM; RARβ: 1000 nM; RARα: No activity |
| Comparator Or Baseline | ATRA (pan-agonist): Activates RARα, RARβ, and RARγ without selectivity; BMS753 (RARα-selective): EC50 2 nM; CD2314 (RARβ-selective): EC50 145 nM |
| Quantified Difference | 33-fold selectivity for RARγ over RARβ; No RARα activation vs. ATRA's pan-activation. |
| Conditions | Cell-based reporter gene assays for human RAR isotypes. |
Why This Matters
This selectivity ensures that observed biological effects are specifically due to RARγ activation, enabling precise target validation and minimizing off-target liabilities in drug discovery programs.
- [1] Nature Scientific Reports. (2020). Table 1 Retinoic Acid Receptor and Retinoid X Receptor ligands tested. View Source
- [2] Klaholz, B. P., et al. (1998). Conformational adaptation of agonists to the human nuclear receptor RARγ. Nature Structural Biology, 5(3), 199-202. View Source
